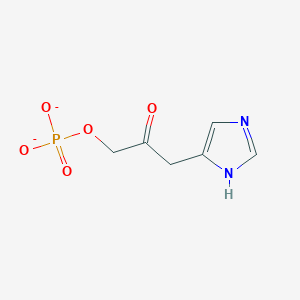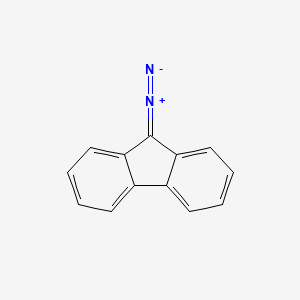
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is a compound that features an imidazole ring, a phosphate group, and a ketone functional group. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The phosphate group is a key component in many biochemical processes, including energy transfer and signal transduction. The ketone group adds to the compound’s reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) typically involves the formation of the imidazole ring followed by the introduction of the phosphate group and the ketone functionality. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phosphate group can mimic natural substrates in phosphorylation reactions, thereby interfering with signal transduction pathways. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simpler compound with only the imidazole ring.
Phosphoenolpyruvate: A compound with a phosphate group and a ketone functionality.
Uniqueness
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is unique due to its combination of an imidazole ring, a phosphate group, and a ketone functionality. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Propiedades
Número CAS |
99979-59-6 |
|---|---|
Fórmula molecular |
C6H9N2O5P |
Peso molecular |
220.12 g/mol |
Nombre IUPAC |
[3-(1H-imidazol-5-yl)-2-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12) |
Clave InChI |
YCFFMSOLUMRAMD-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |
SMILES canónico |
C1=C(NC=N1)CC(=O)COP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
